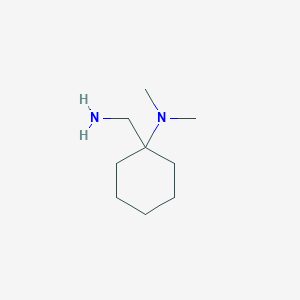

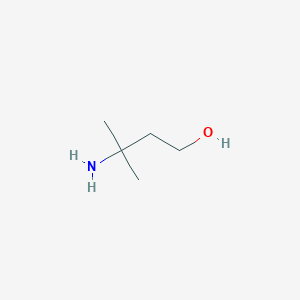

![molecular formula C15H18N6O B112674 6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 492457-03-1](/img/structure/B112674.png)

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

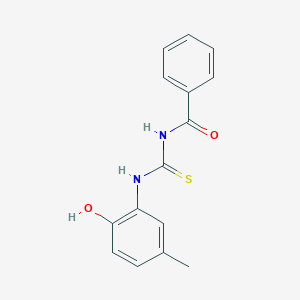

The compound “6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a pyrazole ring, and a pyrano ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Applications De Recherche Scientifique

Antiviral Research

This compound has shown promise in antiviral research due to its structural similarity to other heterocyclic compounds that exhibit antiviral properties . Its potential to inhibit viral replication makes it a candidate for further study in the development of new antiviral drugs.

Anticancer Activity

The pyrazole moiety, a core structure within this compound, is known to possess anticancer activities . Research into this compound could lead to the development of novel anticancer agents, particularly targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Applications

Compounds with a pyrazole core are often explored for their anti-inflammatory properties . This compound could be used in the synthesis of new medications aimed at treating inflammatory diseases, potentially offering improved efficacy or reduced side effects compared to current treatments.

Antimicrobial Properties

The structural features of this compound suggest it may have applications in combating bacterial infections . Its potential as a bactericidal or bacteriostatic agent could be explored, contributing to the fight against antibiotic-resistant strains of bacteria.

Enzyme Inhibition

Research into enzyme inhibitors is a significant field of study, and this compound’s unique structure could make it a valuable tool in the design of inhibitors that target specific enzymes involved in disease processes .

Coordination Chemistry

Due to the presence of multiple nitrogen atoms, this compound could serve as a ligand in coordination chemistry, forming complexes with various metals. These complexes might have applications ranging from catalysis to materials science .

Mécanisme D'action

Target of Action

Similar compounds with pyrazole and imidazole moieties have been reported to have a broad range of targets due to their diverse pharmacological effects . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

These can include inhibitory or stimulatory interactions, competitive or non-competitive binding, and other types of enzymatic or receptor modulation .

Biochemical Pathways

For instance, imidazole derivatives have been reported to show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and are often well-absorbed and distributed in the body .

Result of Action

Similar compounds have been reported to have potent antileishmanial and antimalarial activities . They have also been reported to show inhibitory activity against Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

6-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-5-21-9(4)11(8(3)20-21)13-10(6-16)14(17)22-15-12(13)7(2)18-19-15/h13H,5,17H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHINARXJUHIUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)